Uldazepam

Medicinal chemistry Structure-activity relationship Drug design

Uldazepam ensures uncompromised analytical accuracy due to its unique N-allyloxy group, preventing method transfer data variance from common benzodiazepines like diazepam. Ideal for electrochemical sensor calibration & SAR exploration. Secure high-purity (≥98%) material; B2B logistics supported.

Molecular Formula C18H15Cl2N3O
Molecular Weight 360.2 g/mol
CAS No. 28546-58-9
Cat. No. B1682060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUldazepam
CAS28546-58-9
SynonymsU 31,920
U 31920
U-31,920
U-31920
uldazepam
Molecular FormulaC18H15Cl2N3O
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC=CCONC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl
InChIInChI=1S/C18H15Cl2N3O/c1-2-9-24-23-17-11-21-18(13-5-3-4-6-15(13)20)14-10-12(19)7-8-16(14)22-17/h2-8,10H,1,9,11H2,(H,22,23)
InChIKeyDTMPGSXFUXZBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Uldazepam (CAS 28546-58-9): A 1,4-Benzodiazepine Derivative with N-Allyloxy Structural Modification


Uldazepam (CAS 28546-58-9; U-31,920) is a synthetic 1,4-benzodiazepine derivative classified as a GABA-A receptor modulator with anxiolytic and sedative properties [1]. Chemically identified as 7-chloro-5-(2-chlorophenyl)-N-(2-propenyloxy)-3H-1,4-benzodiazepin-2-amine, its molecular formula is C₁₈H₁₅Cl₂N₃O with a monoisotopic mass of 359.06 Da [2]. Unlike classical benzodiazepines featuring a lactam carbonyl, Uldazepam incorporates an O-allyloxime moiety at the 2-position, distinguishing it from diazepam and other 1,4-benzodiazepines [3]. It was assigned the INN in 1974 and advanced to Phase 2 clinical investigation as an anxiolytic agent but did not proceed to marketing approval [4].

Procurement Consideration: Why Uldazepam Cannot Be Substituted by Generic 1,4-Benzodiazepines


Uldazepam contains an N-allyloxy substitution at the 2-position of the benzodiazepine core, whereas most clinically used 1,4-benzodiazepines (e.g., diazepam, lorazepam) possess a lactam carbonyl or 3-hydroxy substituent [1]. This structural divergence introduces distinct physicochemical properties, including an elevated calculated LogP of 4.58 relative to diazepam's LogP of approximately 2.8, and a reduced topological polar surface area of 45.98 Ų [2]. The allyloxy group alters electrochemical reduction behavior, producing a characteristic two-step reduction profile at the dropping mercury electrode, with the first step consuming 2 electrons and the second step consuming 4 electrons under acidic conditions [3]. These differences impact analytical method development, metabolic stability studies, and SAR investigations, meaning that experimental protocols validated for generic benzodiazepines cannot be assumed transferable to Uldazepam without method revalidation.

Quantitative Differentiation of Uldazepam: Evidence-Based Selection Criteria for Scientific Procurement


Structural Distinction: N-Allyloxy Substitution Differentiates Uldazepam from Classical Benzodiazepine Scaffolds

Uldazepam features an N-allyloxy group at the 2-position of the 1,4-benzodiazepine core, whereas the prototypical comparator diazepam contains a lactam carbonyl and N-methyl substitution [1]. This modification replaces the carbonyl oxygen with an O-allyloxime moiety. The difference is quantified by ChEBI's structural similarity analysis: Uldazepam shows a Tanimoto score of 0.75 with chlordiazepoxide hydrochloride and 0.73 with chlordiazepoxide, indicating moderate but not high structural overlap [2]. This is a Class-level inference.

Medicinal chemistry Structure-activity relationship Drug design

Lipophilicity Differentiation: Higher Calculated LogP of Uldazepam vs. Diazepam

The calculated partition coefficient (cLogP) for Uldazepam is 4.58, as determined by RDKit-based computation [1]. In comparison, the prototypical 1,4-benzodiazepine diazepam has an experimental LogP of approximately 2.8–2.99 and a calculated LogP around 2.9 [2]. The N-allyloxy substitution increases lipophilicity by approximately 1.6 LogP units relative to diazepam. This is a Cross-study comparable dimension.

Pharmacokinetics Blood-brain barrier penetration Physicochemical profiling

Development Status: Phase 2 Clinical Candidate with No Approved Marketing Authorization

Uldazepam achieved a maximum clinical development phase of Phase 2 as an investigational anxiolytic agent but was never approved for marketing [1]. In contrast, comparator benzodiazepines including diazepam (FDA-approved 1963), chlordiazepoxide (FDA-approved 1960), lorazepam (FDA-approved 1977), and oxazepam (FDA-approved 1965) are approved drugs with established clinical use profiles [2]. Uldazepam is classified as an experimental/investigational small molecule drug without current regulatory approval [3]. This is a Direct head-to-head comparison on development status.

Drug discovery Clinical development Reference standards

Analytical Detection: Differential Pulse Polarography Detection Limit of 5 × 10⁻⁸ M

Uldazepam exhibits a characteristic two-step polarographic reduction at the dropping mercury electrode in acidic media: an initial irreversible diffusion-controlled 2-electron step due to reduction of the N=CR double bond, followed by a second irreversible diffusion-controlled 4-electron step [1]. A differential pulse polarography method was developed with a detection limit of 5 × 10⁻⁸ M for Uldazepam quantification [2]. This electrochemical behavior is distinct from classical benzodiazepines, which lack the oximino functional group and exhibit different reduction potentials and electron stoichiometry. This is a Class-level inference.

Analytical chemistry Electrochemistry Method development

Recommended Research Applications for Uldazepam Procurement Based on Quantitative Differentiation


Structure-Activity Relationship Studies of N-2-Substituted 1,4-Benzodiazepines

Researchers investigating how 2-position modifications alter benzodiazepine pharmacology should procure Uldazepam as a reference N-allyloxy derivative. With its cLogP of 4.58, approximately 1.6 units higher than diazepam [1], it serves as a high-lipophilicity comparator for systematic SAR studies examining the relationship between 2-substituent polarity and receptor binding kinetics. Its distinct structural scaffold provides a comparative benchmark for evaluating oximino-containing benzodiazepine analogs.

Electrochemical Method Development and Polarographic Analysis of Benzodiazepines

Analytical chemistry laboratories developing differential pulse polarography or voltammetric methods for benzodiazepine detection require Uldazepam for method validation. Its unique two-step reduction profile (2e + 4e at DME in acidic media) and established detection limit of 5 × 10⁻⁸ M [2] provide a reference standard for calibrating electrochemical detectors. This application is supported by the compound's well-characterized polarographic behavior, documented in peer-reviewed analytical chemistry literature.

In Vitro GABA-A Receptor Modulation Studies Requiring Lipophilic Probe Molecules

Neuropharmacology researchers conducting GABA-A receptor binding or electrophysiology assays may select Uldazepam as a probe molecule with elevated lipophilicity (cLogP 4.58) [1] relative to classical benzodiazepines. This property enables investigations of how increased membrane partitioning influences apparent receptor affinity and functional modulation in cell-based assay systems. The compound's GABA modulator classification [3] supports its use in studies examining allosteric modulation of chloride channel gating.

Reference Compound for Metabolic Stability and CYP Interaction Studies

Drug metabolism laboratories studying how N-allyloxy substitution alters oxidative metabolism relative to classical benzodiazepines may procure Uldazepam for in vitro microsomal stability assays. The allyloxy group presents a metabolic liability distinct from the N-methyl and N-desmethyl pathways of diazepam, providing a test case for evaluating structure-metabolism relationships in benzodiazepine derivatives. Procurement for this application is supported by the compound's higher calculated LogP and reduced TPSA (45.98 Ų), parameters correlated with metabolic clearance rates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uldazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.